In Vivo Hepatic DNA Binding vs. Non-Carcinogenic Analogs
The covalent binding of metabolites of 3'-methyl-4-dimethylaminoazobenzene (3'-Me-DAB) to rat liver DNA in vivo was quantified against two non-carcinogenic structural analogs. 3'-Me-DAB binding was 6 times greater than that of 2-methyl-4-dimethylaminoazobenzene and 9 times greater than that of 3'-trifluoromethyl-4-dimethylaminoazobenzene . This demonstrates that the 3'-methyl group is a critical determinant of metabolic activation leading to DNA adduct formation, whereas the 2-methyl or 3'-trifluoromethyl substitutions ablate this property.
| Evidence Dimension | Covalent binding of aminoazo dye metabolites to rat liver DNA in vivo |
|---|---|
| Target Compound Data | 3'-Me-DAB: set as reference (100% relative binding basis) |
| Comparator Or Baseline | 2-Methyl-4-dimethylaminoazobenzene: 6-fold lower binding; 3'-Trifluoromethyl-4-dimethylaminoazobenzene: 9-fold lower binding |
| Quantified Difference | 6-fold vs 2-methyl analog; 9-fold vs 3'-trifluoromethyl analog |
| Conditions | In vivo rat liver, isotopically labeled compounds, DNA isolation and quantification of bound metabolites |
Why This Matters
Investigators requiring robust hepatic DNA adduct formation for carcinogenesis or chemoprevention studies must select 3'-Me-DAB; the 2-methyl and 3'-trifluoromethyl analogs are non-carcinogenic and will not produce DNA lesions, leading to false-negative results.
- [1] Dingman CW, Sporn MB. The Binding of Metabolites of Aminoazo Dyes to Rat Liver DNA in Vivo. Cancer Res. 1967;27(5_Part_1):938-944. View Source
